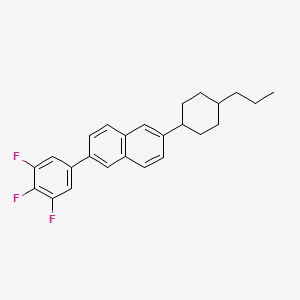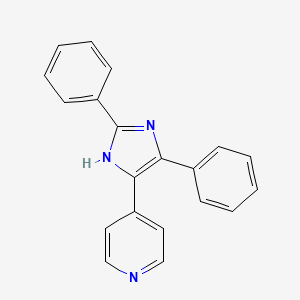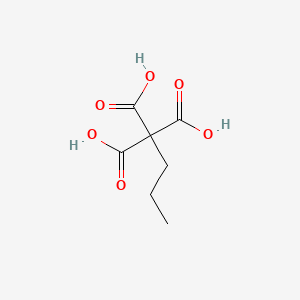
Butane-1,1,1-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a butane backbone. This compound is part of the tricarboxylic acid family, which includes other well-known acids such as citric acid. Tricarboxylic acids play significant roles in various biochemical processes, including the citric acid cycle, which is fundamental to cellular respiration in aerobic organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,1-tricarboxylic acid can be achieved through several methods. One common approach involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with acrylic acid alkyl ester in the presence of an alkaline catalyst. The final product is obtained by saponification of the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the three carboxyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups, often using reagents like thionyl chloride (SOCl2) to form acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols. Substitution reactions can produce a variety of derivatives, including esters and amides .
Aplicaciones Científicas De Investigación
Butane-1,1,1-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent.
Industry: It is used in the production of polymers, as a corrosion inhibitor, and in the formulation of cleaning agents .
Mecanismo De Acción
The mechanism of action of butane-1,1,1-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it participates in the citric acid cycle, where it helps in the conversion of acetyl-CoA into energy through a series of enzymatic reactions. The compound’s carboxyl groups play a crucial role in binding to enzymes and facilitating these biochemical transformations .
Comparación Con Compuestos Similares
Butane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While all these compounds share the presence of three carboxyl groups, their structural differences lead to unique chemical properties and biological functions. For instance:
Citric Acid: Known for its role in the citric acid cycle and its widespread use in food and beverages.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Aconitic Acid: Exists in cis and trans forms and is an intermediate in the citric acid cycle
This compound is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
405914-62-7 |
|---|---|
Fórmula molecular |
C7H10O6 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
butane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-2-3-7(4(8)9,5(10)11)6(12)13/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
ZNFNDZCXTPWRLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


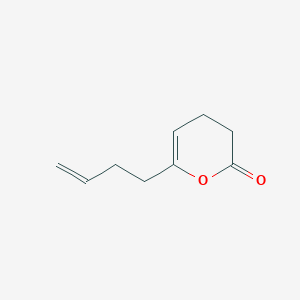
![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
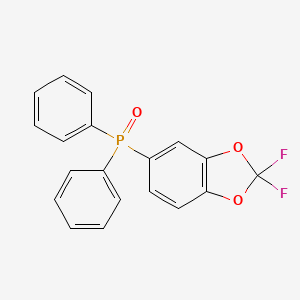
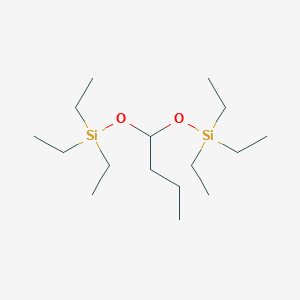
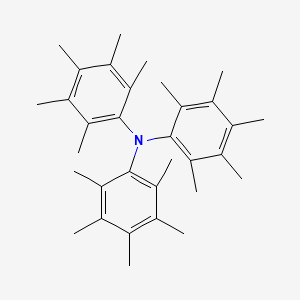


![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
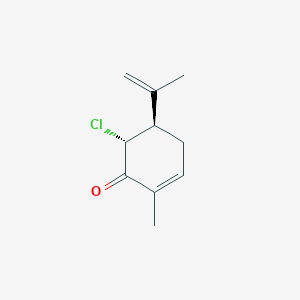
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
